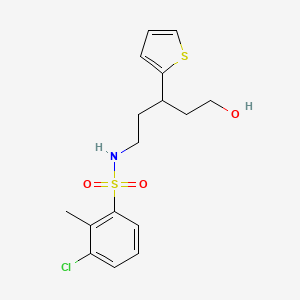

![molecular formula C16H15NO5 B2902493 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid CAS No. 462069-97-2](/img/structure/B2902493.png)

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

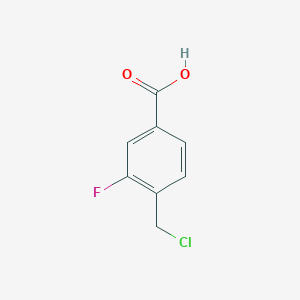

“2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid” is a chemical compound with the molecular formula C16H15NO5 . It is a versatile compound used in diverse scientific research. Its unique properties make it a promising candidate for various applications.

Molecular Structure Analysis

The molecular structure of this compound consists of a methoxyphenyl group attached to a carbamoyl group, which is further attached to a phenoxy group . The molecular weight of the compound is 301.29400 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.29400, an exact mass of 301.09500, and a LogP of 2.48390 . The compound is solid in its physical form .Mechanism of Action

Target of Action

The primary target of AURORA 16632 is Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .

Mode of Action

AURORA 16632, as an inhibitor of AURKA, interacts with the kinase to disrupt its normal function . AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . The inhibition of AURKA by AURORA 16632 can therefore disrupt these processes, leading to a halt in cell division and potential cell death .

Biochemical Pathways

The inhibition of AURKA affects several biochemical pathways. Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . By inhibiting AURKA, AURORA 16632 can disrupt these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound is orally administered, and its absorption is fast . The terminal half-life is approximately 19 hours , suggesting that the compound remains in the body for a significant period of time. This allows for sustained inhibition of AURKA.

Result of Action

The result of AURORA 16632’s action is the disruption of cell division in cancer cells. This is due to the inhibition of AURKA, which plays a crucial role in mitosis . By disrupting this process, AURORA 16632 can lead to cell death and potentially shrink tumors .

Advantages and Limitations for Lab Experiments

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on cognitive function and memory. However, there are also limitations to its use in lab experiments. It can be difficult to control for individual differences in response to the drug, and there may be potential side effects that need to be considered.

Future Directions

There are several potential future directions for research on 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and how it affects different neurotransmitter systems in the brain. Finally, there is potential for the development of new and improved versions of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acide that may have even greater cognitive-enhancing effects.

Synthesis Methods

The synthesis of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acide involves the reaction of 2-methoxyphenyl isocyanate with 4-hydroxyphenoxyacetic acid. This reaction results in the formation of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acide, which can then be purified and used for scientific research.

Scientific Research Applications

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acide has been used in various scientific research studies to investigate its effects on cognitive function and memory. It has been shown to improve memory retention and recall in both animals and humans. Additionally, it has been studied for its potential use in treating Alzheimer's disease and other cognitive disorders.

Safety and Hazards

The compound is classified as having acute toxicity, oral (Category 4), H302 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed . In case of inhalation or skin contact, it is advised to move the person into fresh air, give artificial respiration if not breathing, and wash off with soap and plenty of water in case of skin contact .

properties

IUPAC Name |

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-21-14-5-3-2-4-13(14)17-16(20)11-6-8-12(9-7-11)22-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXJRLFJWYEJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

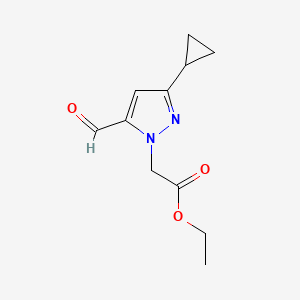

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide](/img/structure/B2902412.png)

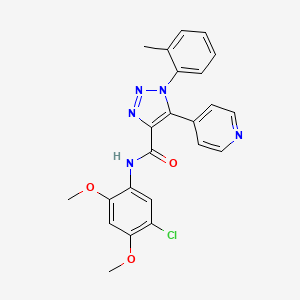

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2902419.png)

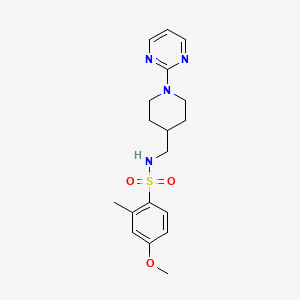

![7-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902421.png)

![(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B2902423.png)

![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)

![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)